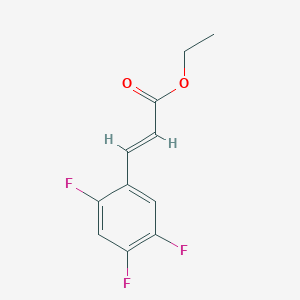
(E)-ethyl3-(2,4,5-trifluorophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate is an organic compound characterized by the presence of a trifluorophenyl group attached to an acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate typically involves the esterification of 3-(2,4,5-trifluorophenyl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and reduce production costs. The reaction conditions are carefully controlled to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluorophenyl group.
Major Products
Oxidation: 3-(2,4,5-trifluorophenyl)acrylic acid.
Reduction: Ethyl 3-(2,4,5-trifluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluorophenyl group enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The acrylate moiety can undergo polymerization or addition reactions, contributing to the compound’s versatility in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-ethyl 3-(2,4-difluorophenyl)acrylate
- (E)-ethyl 3-(2,5-difluorophenyl)acrylate
- (E)-ethyl 3-(3,4,5-trifluorophenyl)acrylate
Uniqueness
(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it valuable for targeted applications in synthesis and material science .
Biologische Aktivität
(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, synthesizing findings from various research studies, patents, and reviews.
Chemical Structure and Properties
(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate has the molecular formula C11H9F3O2. The presence of trifluoromethyl groups on the phenyl ring significantly influences its chemical reactivity and biological activity. The compound's structure can be represented as follows:
Insecticidal Properties
The compound's potential as an insecticide has been explored in various studies. Triazole and pyrazole derivatives have been reported to possess insecticidal activity, and (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate could potentially exhibit similar effects due to its functional groups. The trifluoromethyl group is known to enhance bioactivity and stability in biological systems .
Case Studies and Research Findings
- Anticancer Mechanisms : A study highlighted the role of compounds similar to (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate in inhibiting HDACs, which are crucial for regulating gene expression related to cancer cell growth. These inhibitors have shown efficacy against colon cancer and T-cell lymphoma cells .
- Insecticidal Efficacy : Research on related compounds suggests that (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate may inhibit key enzymes in insects, leading to growth disruption or mortality. The trifluoromethyl substitution is believed to enhance the binding affinity to target sites within pests .
Comparative Analysis Table
| Property | (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate | Similar Compounds |
|---|---|---|
| Molecular Formula | C11H9F3O2 | Varies |
| Anticancer Activity | Potentially effective via HDAC inhibition | Proven in several studies |
| Insecticidal Activity | Hypothesized due to structural similarities | Confirmed in multiple cases |
| Bioavailability | Needs further study | Varies; some enhanced by trifluoromethyl groups |
Eigenschaften
CAS-Nummer |
882856-63-5 |
|---|---|
Molekularformel |
C11H9F3O2 |
Molekulargewicht |
230.18 g/mol |
IUPAC-Name |
ethyl (E)-3-(2,4,5-trifluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H9F3O2/c1-2-16-11(15)4-3-7-5-9(13)10(14)6-8(7)12/h3-6H,2H2,1H3/b4-3+ |
InChI-Schlüssel |
AODMFHNJISFCRH-ONEGZZNKSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1F)F)F |
Kanonische SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















